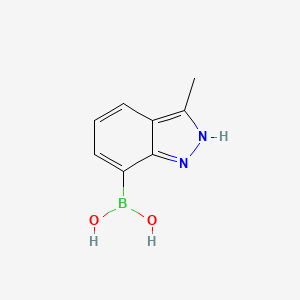

(3-Methyl-1H-indazol-7-YL)boronic acid

Description

Properties

IUPAC Name |

(3-methyl-2H-indazol-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOECVYNEVSUQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=C(NN=C12)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260685 | |

| Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-47-7 | |

| Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methyl-1H-indazol-7-YL)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The indazole nucleus is a prominent bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] Molecules incorporating the indazole framework, such as Axitinib and Niraparib, have demonstrated significant clinical success, driving further exploration of this versatile chemical entity.[1]

(3-Methyl-1H-indazol-7-YL)boronic acid emerges as a highly valuable building block for the synthesis of complex indazole-containing molecules. As a boronic acid, its primary utility lies in the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, modern synthetic strategies, characteristic reactivity, and critical safety considerations for researchers and drug development professionals.

Physicochemical and Computational Properties

This compound is a stable, solid compound under standard laboratory conditions. Its core structure consists of a 3-methyl-1H-indazole ring functionalized with a boronic acid group at the 7-position. The presence of both hydrogen bond donors (the boronic acid hydroxyls and the indazole N-H) and acceptors (the pyrazole-like nitrogens and the hydroxyl oxygens) governs its solubility and intermolecular interactions.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1310404-47-7 | [4] |

| Molecular Formula | C₈H₉BN₂O₂ | [4] |

| Molecular Weight | 175.98 g/mol | [4][5] |

| Appearance | White to off-white solid | Typical for arylboronic acids |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][6] |

| Topological Polar Surface Area (TPSA) | 69.14 Ų | [4] |

| logP (calculated) | -0.44888 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 |[4] |

Synthesis Strategies

The synthesis of this compound is a multi-step process that can be conceptually divided into two key stages: the construction of the 3-methyl-1H-indazole core and the subsequent regioselective installation of the boronic acid moiety at the C-7 position.

Synthesis of the 3-Methyl-1H-indazole Core

A common and reliable method for constructing the 3-methyl-1H-indazole scaffold is the Davis-Beirut reaction, which involves the diazotization of a substituted aniline followed by an intramolecular cyclization. The process typically starts from 2-aminoacetophenone.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole

-

Diazotization: Dissolve 2-aminoacetophenone (1.0 eq.) in hydrochloric acid (e.g., 37%) at 0-10°C.[7]

-

Nitrosation: Add a solution of sodium nitrite (NaNO₂, ~1.0 eq.) in water dropwise to the cooled solution, maintaining the temperature between 0-10°C. Stir for 1 hour.[7][8]

-

Reduction and Cyclization: In a separate flask, prepare a solution of stannous chloride (SnCl₂·H₂O, e.g., 2.5 eq.) in concentrated hydrochloric acid. Slowly add the diazonium salt solution from the previous step to the SnCl₂ solution, keeping the temperature low.[7][8]

-

Work-up: Allow the reaction to stir overnight. Pour the reaction mixture into ice water.[7][8]

-

Isolation: Adjust the pH of the filtrate to be weakly alkaline (e.g., pH 8) to precipitate the product.[7]

-

Purification: Filter the resulting solid, wash with water, and dry to obtain 3-methyl-1H-indazole.[7][8]

Caption: Workflow for the synthesis of the 3-methyl-1H-indazole core.

Regioselective C-7 Borylation

Introducing the boronic acid group specifically at the C-7 position is the most challenging step due to the presence of multiple potentially reactive C-H bonds on the indazole ring. Modern organometallic chemistry offers two primary strategies to achieve this transformation with high selectivity.

Direct C-H activation is a powerful and atom-economical method for functionalizing aromatic rings.[9] Iridium catalysts, in particular, have been shown to effectively catalyze the borylation of indazoles.[10][11] The regioselectivity is often governed by steric factors, where the catalyst preferentially attacks the least hindered C-H bond. For the 3-methyl-1H-indazole, the C-7 position is sterically accessible, making it a viable target for this methodology. The reaction typically uses bis(pinacolato)diboron (B₂Pin₂) as the boron source, yielding a boronate ester that can be subsequently hydrolyzed.

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

A more classical and often more predictable route involves a palladium-catalyzed cross-coupling reaction between a 7-halo-3-methyl-1H-indazole (where halo = Br or I) and a diboron reagent like B₂Pin₂.[12] This approach requires the prior synthesis of the halogenated indazole but offers excellent control over the site of borylation.

Experimental Protocol: Miyaura Borylation

-

Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon), add 7-bromo-3-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B₂Pin₂, ~1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (KOAc, ~3.0 eq.).[12]

-

Solvent: Add a suitable anhydrous solvent, such as 1,4-dioxane or DMSO.[12]

-

Reaction Conditions: Heat the mixture to 80-100°C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is typically diluted with an organic solvent, filtered to remove inorganic salts, and concentrated. The crude product is then purified by flash column chromatography to yield the this compound pinacol ester.

-

Hydrolysis to Boronic Acid: The resulting pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl) in a biphasic mixture or by using reagents like sodium periodate (NaIO₄).[13]

Chemical Reactivity and Key Applications

The synthetic utility of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming C(sp²)-C(sp²) bonds in modern organic synthesis.[2]

The Suzuki-Miyaura Coupling Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate.[3]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-methyl-1H-indazol-7-yl moiety) to the Pd(II) center, displacing the halide.[14]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: In an inert-atmosphere glovebox or Schlenk line, combine this compound (1.2 eq.), the desired aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture (e.g., to 80-100°C) and stir until the reaction is complete as monitored by an appropriate analytical technique (LC-MS, GC-MS, or TLC).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.

Safety, Handling, and Storage

As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related arylboronic acids provide a strong basis for its safety profile.[15][16][17]

Table 2: Anticipated GHS Hazard Profile

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[16][18] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[16][17] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation.[16][17][18] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[16][17] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[15][16]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]

-

Skin and Body Protection: A standard laboratory coat should be worn.[15]

Handling and Storage:

-

Avoid formation of dust and aerosols.[16]

-

Wash hands thoroughly after handling.[18]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]

-

Keep away from strong oxidizing agents.[17]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a sophisticated and highly enabling chemical intermediate. Its synthesis, while requiring careful control of regioselectivity, is achievable through modern catalytic methods such as C-H activation or Miyaura borylation. Its primary role as a coupling partner in the Suzuki-Miyaura reaction provides medicinal chemists with a reliable tool to construct novel and complex indazole-based molecules. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

- Google Patents. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.

-

ResearchGate. Structure and synthesis of indazole. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Available from: [Link]

-

PubChem. (3-methyl-1H-indazol-5-yl)boronic acid. Available from: [Link]

- Google Patents. CN103319410A - Synthesis method of indazole compound.

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]

-

RSC Publishing. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. Available from: [Link]

-

PubChem. (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid. Available from: [Link]

-

MySkinRecipes. (1H-Indazol-7-yl)boronic acid. Available from: [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

-

ResearchGate. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Available from: [Link]

-

National Institutes of Health. Transition metal–catalyzed remote C H borylation: An emerging synthetic tool. Available from: [Link]

-

Fisher Scientific. Methylboronic acid - SAFETY DATA SHEET. Available from: [Link]

-

ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Metal-Catalyzed Borylation via C-H activation. Available from: [Link]

- Google Patents. WO2005097809A2 - Synthesis of boronic ester and acid compounds.

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

National Institutes of Health. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemscene.com [chemscene.com]

- 5. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 9. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google Patents [patents.google.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

- 17. fishersci.pt [fishersci.pt]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (3-Methyl-1H-indazol-7-YL)boronic acid (CAS: 1310404-47-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to the discovery and development of new therapeutic agents.[1][2] Among these, the indazole nucleus, a bicyclic structure composed of a pyrazole ring fused to a benzene ring, has garnered significant attention for its wide range of pharmacological activities.[1][2] Indazole derivatives are known to exhibit potent anti-cancer, anti-inflammatory, and antimicrobial properties, among others.[3][4][5] This has led to their incorporation into numerous clinically successful drugs. The versatility of the indazole scaffold allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[3]

(3-Methyl-1H-indazol-7-YL)boronic acid is a key building block that facilitates the synthesis of complex indazole-containing molecules. Its strategic importance lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction is a powerful tool for forming carbon-carbon bonds, a critical step in the construction of many drug candidates.[7][8] The boronic acid moiety at the 7-position of the indazole ring provides a reactive handle for the introduction of various aryl and heteroaryl groups, allowing for the exploration of a diverse chemical space in the quest for novel therapeutics.[9]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1310404-47-7 | ChemScene[10], Synblock[11] |

| Molecular Formula | C₈H₉BN₂O₂ | ChemScene[10] |

| Molecular Weight | 175.98 g/mol | ChemScene[10] |

| Purity | ≥97% | ChemScene[10] |

| SMILES | CC1=NNC2=C1C=CC=C2B(O)O | ChemScene[10] |

| Topological Polar Surface Area (TPSA) | 69.14 Ų | ChemScene[10] |

| logP | -0.44888 | ChemScene[10] |

| Hydrogen Bond Acceptors | 3 | ChemScene[10] |

| Hydrogen Bond Donors | 3 | ChemScene[10] |

| Rotatable Bonds | 1 | ChemScene[10] |

Synthesis and Purification

The synthesis of arylboronic acids is a well-established field in organic chemistry.[12] A common and effective method involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic workup.[12][13]

Generalized Synthesis Protocol:

A potential synthetic route to this compound could involve the following steps:

-

Bromination of 3-methyl-1H-indazole: Regioselective bromination at the C7 position of 3-methyl-1H-indazole would be the initial step.[9] This can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

-

Formation of the Grignard Reagent: The resulting 7-bromo-3-methyl-1H-indazole would then be converted to the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF).

-

Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

-

Hydrolysis: Finally, acidic hydrolysis of the resulting boronate ester yields this compound.

Purification:

Purification of the final product is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The purity of the compound is critical for its successful application in subsequent reactions, particularly in palladium-catalyzed couplings where impurities can poison the catalyst.[7]

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of potassium carbonate or cesium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DMF, and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and often needs to be empirically determined for a given set of reactants. [6]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds. [14]

| Spectroscopy | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the boronic acid hydroxyl protons. |

| ¹³C NMR | Aromatic carbons of the indazole ring, the methyl carbon, and a carbon attached to the boron atom which may be broad or unobserved. |

| IR | O-H stretching (broad) for the boronic acid, N-H stretching for the indazole, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching in the fingerprint region. |

| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. [15][16]Avoid inhalation of dust and contact with skin and eyes. [15][16][17]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [15][18]* First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [15][16] * Skin Contact: Wash off with soap and plenty of water. [15][16] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [15][16] * Ingestion: Rinse mouth with water and consult a physician. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [17][18]* Disposal: Dispose of in accordance with local, state, and federal regulations. [15]

-

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its strategic placement of a boronic acid group on the privileged indazole scaffold makes it an indispensable tool for the synthesis of complex molecules, particularly kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for researchers aiming to develop the next generation of targeted therapies.

References

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4983.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(8), 903-925.

-

Current synthesis vs. proposed synthesis of entrectinib. ResearchGate. Retrieved from [Link]

- Pharmacological Properties of Indazole Derivatives: Recent Developments. (2020). Current Organic Chemistry, 24(12), 1326-1349.

-

The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Total Synthesis of Entrectinib. ChemistryViews. Retrieved from [Link]

-

Safety Data Sheet for (2-Methyl-2H-indazol-4-yl)boronic acid. Angene Chemical. Retrieved from [Link]

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12690–12699.

- Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. (2020). Current Cancer Drug Targets, 20(7), 499-506.

-

Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

-

The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

(3-methyl-1H-indazol-5-yl)boronic acid. PubChem. Retrieved from [Link]

- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8754-8767.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Pharmaceuticals, 13(9), 223.

- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2014).

- Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112285.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(13), 7378-7386.

- Recent Advances in the Synthesis of Borinic Acid Deriv

- Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-125). Wiley-VCH.

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Retrieved from [Link]

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

-

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid. PubChem. Retrieved from [Link]

-

Mastering Organic Synthesis with 7-Methyl-1H-indazol-5-ylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chemscene.com [chemscene.com]

- 11. CAS 1310404-63-7 | 5-Methoxypyrazine-2-boronic acid pinacol ester - Synblock [synblock.com]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. angenechemical.com [angenechemical.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. chemscene.com [chemscene.com]

- 18. fishersci.pt [fishersci.pt]

(3-Methyl-1H-indazol-7-YL)boronic acid molecular weight and formula

An In-depth Technical Guide to (3-Methyl-1H-indazol-7-YL)boronic acid: A Cornerstone Reagent in Modern Medicinal Chemistry

Abstract

This compound is a specialized heterocyclic organoboron compound that has garnered significant attention within the fields of organic synthesis and drug discovery. Its strategic importance lies in its ability to serve as a versatile building block for the introduction of the 3-methyl-1H-indazole scaffold, a privileged structure found in numerous biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, elucidates its primary application in palladium-catalyzed cross-coupling reactions, and offers detailed, field-proven experimental protocols for its use. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with mechanistic insights to facilitate its effective application in complex molecular synthesis.

Introduction: The Convergence of Privileged Scaffolds and Synthetic Innovation

The indazole core is a prominent nitrogen-containing heterocyclic system renowned for its wide spectrum of pharmacological activities.[1] As a bio-isosteric alternative to structures like indole and benzimidazole, the indazole moiety is a key component in numerous therapeutic agents, including those with anticancer properties.[1] The ability to precisely and efficiently incorporate this scaffold into diverse molecular architectures is therefore a critical objective in modern medicinal chemistry.

Boronic acids and their derivatives have revolutionized this process.[2][3] Their versatile reactivity, inherent stability, and tolerance to a broad range of functional groups make them indispensable reagents, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.[1][4][5] This palladium-catalyzed method stands as one of the most powerful and widely utilized strategies for forging carbon-carbon bonds.[4] this compound leverages the strengths of both these chemical entities, providing a direct and reliable route to novel indazole-containing compounds that are pivotal for advancing drug development programs.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for stoichiometric calculations, reaction optimization, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | [6] |

| Molecular Weight | 175.98 g/mol | [6] |

| CAS Number | 1310404-47-7 | [6] |

| Synonyms | 3-Methyl-1H-indazole-7-boronic acid | [6] |

| Appearance | Typically a solid | [7][8] |

| SMILES | CC1=NNC2=C1C=CC=C2B(O)O | [6] |

Chemical Structure:

The Suzuki-Miyaura Coupling: A Mechanistic Cornerstone

The primary utility of this compound is realized through the Suzuki-Miyaura cross-coupling reaction. Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states to couple the organoboron compound with an aryl or vinyl halide/triflate.

The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (in this case, the indazolylboronic acid) is activated by a base. The organic moiety is then transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic partners.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

-

Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried thoroughly in an oven and allowed to cool under a stream of nitrogen or argon.

-

Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Solvent Addition: Add the solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water.

-

Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02-0.05 equiv).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.

-

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness and Validation: Addressing Common Challenges

The success of the Suzuki-Miyaura coupling can be influenced by several factors. A self-validating protocol anticipates and mitigates these issues.

-

Protodeboronation: This is a common side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, consuming the reagent.

-

Cause: Often caused by excessive heat, prolonged reaction times, or the presence of strong acid/base or moisture.

-

Mitigation: Use the minimum effective reaction temperature and time. Ensure the base is not overly strong, and use freshly distilled/degassed solvents. Using the pinacol ester form of the boronic acid can also increase stability and reduce this side reaction. * Catalyst Inhibition: Unprotected nitrogen atoms in heterocyclic compounds like indazole can sometimes coordinate to the palladium center, inhibiting its catalytic activity. * Cause: The lone pair of electrons on the indazole nitrogen can act as a ligand, competing with the phosphine ligands and deactivating the catalyst.

-

Mitigation: While this protocol is generally effective for many substrates, if inhibition is observed, screening different palladium catalysts and ligands (e.g., those with bulkier phosphines) may be necessary. Alternatively, protection of the indazole N-H (e.g., with a Boc group) can be employed, though this adds synthetic steps. [9]

-

Conclusion

This compound is a high-value, enabling reagent for synthetic and medicinal chemists. Its utility is firmly grounded in the robust and reliable Suzuki-Miyaura cross-coupling reaction, providing a strategic method for incorporating the pharmacologically significant 3-methyl-1H-indazole nucleus into complex molecules. By understanding the core properties of this compound, the mechanism of its primary application, and the critical parameters of the experimental protocol, researchers can effectively leverage its synthetic potential to accelerate the discovery and development of next-generation therapeutics.

References

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

Mastering Suzuki-Miyaura Coupling: The Essential Role of 1H-Indazole-5-boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry (RSC). [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

-

(3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2. PubChem. [Link]

-

The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound Quote Form. ChemUniverse. [Link]

-

Design and discovery of boronic acid drugs. PubMed. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester [cymitquimica.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to (3-Methyl-1H-indazol-7-YL)boronic acid: An In-depth Technical Analysis

Abstract

(3-Methyl-1H-indazol-7-YL)boronic acid (CAS 1310404-47-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block in the synthesis of complex organic molecules.[1] Its unique structural features, combining the indazole scaffold with a reactive boronic acid moiety, make it a valuable component for creating novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification, characterization, and utilization of this important chemical entity.

Disclaimer: Direct experimental spectroscopic data for this compound is not widely available in published literature. The data and interpretations presented in this guide are therefore predictive, based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Molecular Structure and Overview

This compound possesses a molecular formula of C₈H₉BN₂O₂ and a molecular weight of approximately 175.98 g/mol .[1] The structure features a bicyclic indazole ring system, with a methyl group at the 3-position and a boronic acid group at the 7-position. The presence of both acidic (boronic acid) and basic (indazole nitrogens) centers, along with the aromatic system, dictates its chemical reactivity and spectroscopic properties.

Figure 1: Molecular Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. The following sections provide predicted ¹H and ¹³C NMR data based on the analysis of similar indazole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl protons, the exchangeable N-H proton, and the protons of the boronic acid group. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing boronic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N1-H |

| ~8.0 | s | 2H | B(OH)₂ |

| ~7.8 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-6 |

| ~7.1 | t | 1H | H-5 |

| ~2.6 | s | 3H | C3-CH₃ |

In-depth Analysis:

-

The N-H proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

The boronic acid protons are also exchangeable and will likely appear as a broad singlet.

-

The aromatic protons H-4, H-5, and H-6 will exhibit characteristic splitting patterns (doublets and a triplet) due to spin-spin coupling. The specific chemical shifts are influenced by the positions of the methyl and boronic acid substituents.

-

The methyl protons at the C-3 position will appear as a sharp singlet, being isolated from other protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C3 |

| ~140 | C7a |

| ~130 | C3a |

| ~128 | C5 |

| ~122 | C4 |

| ~115 | C6 |

| ~110 | C7 (ipso-carbon) |

| ~12 | C3-CH₃ |

In-depth Analysis:

-

The ipso-carbon (C7) attached to the boron atom is expected to have a relatively upfield chemical shift and may show broadening due to quadrupolar relaxation of the boron nucleus.

-

The carbons of the indazole ring will resonate in the aromatic region, with their specific shifts determined by the substituent effects.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for observing the exchangeable N-H proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (boronic acid) |

| 3200-3100 | Medium | N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1620 | Medium | C=N stretching |

| ~1580, 1470 | Medium | Aromatic C=C stretching |

| ~1350 | Strong | B-O stretching |

| ~800 | Strong | Aromatic C-H bending (out-of-plane) |

In-depth Analysis:

-

A prominent broad band in the high-frequency region is indicative of the O-H stretching of the boronic acid group, likely broadened due to hydrogen bonding.

-

The N-H stretching vibration of the indazole ring is also expected in this region.

-

The aromatic and aliphatic C-H stretching vibrations will appear around 3000 cm⁻¹.

-

The fingerprint region will contain characteristic absorptions for C=N and C=C stretching of the indazole ring, as well as a strong band for the B-O stretching of the boronic acid moiety.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For boronic acids, analysis can be complicated by their tendency to form boroxines (cyclic trimers) through dehydration.[2]

Figure 2: A plausible fragmentation pathway for this compound in mass spectrometry.

Table 4: Predicted Key Mass Spectral Peaks for this compound

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular ion) |

| 158 | [M - H₂O]⁺ |

| 131 | [M - B(OH)₂]⁺ |

In-depth Analysis:

-

The molecular ion peak [M]⁺ is expected at m/z 176, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for boronic acids is the loss of a water molecule , which would result in a peak at m/z 158.

-

Cleavage of the C-B bond would lead to the loss of the boronic acid group , giving a fragment at m/z 131, corresponding to the 3-methyl-1H-indazole radical cation.

-

Further fragmentation of the indazole ring would produce a more complex pattern of lower mass ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, often coupled with liquid chromatography (LC-MS).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided interpretations and experimental protocols, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. While based on sound spectroscopic principles and data from analogous structures, experimental verification of this data is highly recommended for definitive structural confirmation.

References

Sources

The Ascendancy of Indazole Boronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The advent of indazole boronic acids and their derivatives has revolutionized the synthesis of complex indazole-containing molecules, providing a versatile platform for drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of indazole boronic acids, a comprehensive overview of their synthesis, and a detailed examination of their applications, particularly in the pharmaceutical industry. We will delve into the causality behind experimental choices in synthetic protocols and provide actionable insights for researchers in the field.

Introduction: The Strategic Importance of the Indazole Moiety

Indazoles, bicyclic aromatic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. They are key components in a range of therapeutics, including kinase inhibitors for cancer treatment. The functionalization of the indazole core is crucial for modulating the biological activity of these compounds. Boronic acids, organoboron compounds with the general formula R-B(OH)₂, have emerged as indispensable tools in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The fusion of these two key chemical entities, in the form of indazole boronic acids, has created a powerful class of building blocks for the efficient construction of novel molecular architectures with significant therapeutic potential.

A Historical Perspective: The Genesis of Indazole Boronic Acids

While the synthesis of the parent indazole ring dates back much further, the specific discovery and development of indazole boronic acids are more recent milestones, largely driven by the demands of the pharmaceutical industry for efficient and versatile synthetic methodologies. The timeline of their emergence is intrinsically linked to the development of modern cross-coupling reactions.

The widespread adoption of palladium-catalyzed cross-coupling reactions in the late 20th and early 21st centuries created a surge in demand for novel boronic acid building blocks. While a definitive "first synthesis" of a simple indazole boronic acid is not easily pinpointed in the literature, their utility and synthesis began to be more systematically explored in the early 2000s, coinciding with the increased focus on kinase inhibitors in oncology drug discovery. The development of drugs like Axitinib and Pazopanib, both of which feature the indazole scaffold, undoubtedly spurred research into the synthesis and application of various indazole-based building blocks, including boronic acids.

Synthetic Methodologies: Crafting the Indazole Boronic Acid Toolkit

The synthesis of indazole boronic acids can be broadly categorized into two main approaches: the borylation of a pre-formed indazole ring and the construction of the indazole ring from a boronic acid-containing precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the indazole core.

Borylation of Pre-formed Indazoles: A Direct Approach

This is the most common and versatile strategy for preparing indazole boronic acids. It involves the introduction of a boronic acid or boronate ester group onto an existing indazole scaffold.

The palladium-catalyzed Miyaura borylation is a robust and widely used method for the synthesis of aryl and heteroaryl boronic esters. This reaction involves the coupling of a haloindazole (typically a bromo- or iodoindazole) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Diagram 1: General Scheme for Miyaura Borylation of a Haloindazole

Caption: Palladium-catalyzed Miyaura borylation of a haloindazole.

Experimental Protocol: Synthesis of 1H-Indazole-5-boronic acid pinacol ester via Miyaura Borylation

This protocol is a representative example of the Miyaura borylation applied to a haloindazole.

Materials:

-

5-Bromo-1H-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1H-indazole-5-boronic acid pinacol ester.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

-

Anhydrous Solvent: Water can react with the diboron reagent and interfere with the catalytic cycle. Using an anhydrous solvent is crucial for optimal results.

-

Base (KOAc): The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the boryl group from the diboron reagent to the palladium center. Potassium acetate is a mild base that is effective in this transformation without promoting significant side reactions.

-

Palladium Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used catalyst for Miyaura borylation reactions. The dppf ligand provides a good balance of steric bulk and electron-donating properties to promote the catalytic cycle efficiently.

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This approach avoids the need for pre-functionalized starting materials like haloindazoles. Iridium-catalyzed C-H borylation is a particularly effective method.

Diagram 2: Iridium-Catalyzed C-H Borylation of Indazole

Caption: Iridium-catalyzed C-H borylation of indazole.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1H-Indazole

This protocol provides a general procedure for the direct borylation of the indazole core.

Materials:

-

1H-Indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (dimethoxoiridium(I) cyclooctadiene complex)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Cyclohexane (anhydrous)

Procedure:

-

In a glovebox, combine [Ir(cod)OMe]₂ (0.015 eq) and dtbpy (0.03 eq) in a vial and add anhydrous cyclohexane. Stir for 10 minutes to form the active catalyst.

-

In a separate reaction vessel, add 1H-indazole (1.0 eq) and bis(pinacolato)diboron (0.6 eq).

-

Add the pre-formed iridium catalyst solution to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 80 °C for 16-24 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of regioisomeric indazole boronate esters, can be purified by column chromatography or used directly in subsequent reactions.

Causality Behind Experimental Choices:

-

Iridium Catalyst: Iridium complexes are highly effective catalysts for C-H activation and borylation, often providing high turnovers and functional group tolerance.

-

Ligand (dtbpy): The bipyridine ligand stabilizes the iridium center and plays a crucial role in the catalytic cycle. The bulky tert-butyl groups can influence the regioselectivity of the borylation.

-

Solvent (Cyclohexane): A non-polar, non-coordinating solvent is typically used to avoid interference with the catalytic species.

Indazole Ring Formation from Boronic Acid Precursors

An alternative synthetic strategy involves constructing the indazole ring from a starting material that already contains a boronic acid or ester functionality. A notable example is the synthesis of indazoles from 2-formylphenylboronic acids.

A Technical Guide to the Theoretical Electronic Properties of (3-Methyl-1H-indazol-7-YL)boronic acid: A Computational Approach for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-1H-indazol-7-YL)boronic acid stands as a molecule of significant interest at the confluence of medicinal chemistry and synthetic innovation. As a derivative of the indazole scaffold, a privileged structure in pharmacology, its combination with a boronic acid moiety presents unique opportunities for therapeutic agent design and novel chemical synthesis.[1][2] This technical guide delineates a comprehensive, first-principles computational workflow to elucidate the fundamental electronic properties of this compound. By leveraging Density Functional Theory (DFT), we explore its structural geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other key quantum chemical descriptors. The insights derived from these theoretical analyses provide a predictive framework for understanding the molecule's reactivity, stability, and potential for intermolecular interactions, thereby offering a rational basis for its application in drug development and materials science.

Introduction: The Scientific Imperative

The indazole core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to participate in a wide range of biological interactions.[2][3] Its derivatives have demonstrated a spectrum of activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Boronic acids, in parallel, have emerged as indispensable tools in modern chemistry.[4][5] Their unique Lewis acidity and capacity for reversible covalent bonding make them not only crucial partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling but also effective pharmacophores in their own right, as evidenced by drugs such as Bortezomib (Velcade).[6][7][8]

The subject of this guide, this compound, synergistically combines these two valuable moieties. A theoretical investigation into its electronic properties is paramount. Such studies offer a cost-effective and powerful predictive lens to:

-

Rationalize Reactivity: Understand how the molecule will behave in synthetic reactions.

-

Predict Biological Interactions: Identify sites for potential hydrogen bonding and other non-covalent interactions with protein targets.

-

Guide Drug Design: Inform the rational design of more potent and selective analogues.

This guide provides a detailed protocol for such a theoretical study, explaining not just the steps but the scientific rationale underpinning each methodological choice.

Theoretical & Computational Methodology

The foundation of this investigation is Density Functional Theory (DFT), a robust quantum mechanical method that balances computational cost with high accuracy for studying the electronic structure of molecules.[9][10][11]

The Rationale for DFT: We select DFT because it provides a reliable approximation of the Schrödinger equation, allowing for the calculation of electronic properties like orbital energies and charge distributions with predictive power. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is chosen for its well-documented success in describing the geometries and electronic properties of a wide range of organic molecules.[9] This is paired with the 6-311++G(d,p) basis set, a flexible and diffuse set that accurately describes electron distribution, including lone pairs and potential anionic character.

Experimental Protocol: A Self-Validating Computational Workflow

This protocol outlines the systematic steps for a rigorous computational analysis.

Software: Gaussian 16, GaussView 6, or comparable quantum chemistry software packages.

Step 1: Geometry Optimization

-

Action: Construct the initial 3D structure of this compound.

-

Procedure: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set.

-

Causality: This step is critical to find the molecule's most stable, lowest-energy conformation (its ground state structure). All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful.[9]

Step 2: Vibrational Frequency Analysis

-

Action: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).

-

Procedure: Verify that the output contains zero imaginary frequencies.

-

Trustworthiness: This is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, not a transition state.[9]

Step 3: Electronic Property Calculation

-

Action: Using the validated optimized geometry, perform a single-point energy calculation to derive the key electronic descriptors.

-

Procedure: This includes the calculation of molecular orbitals, electrostatic potential, and performing a Natural Bond Orbital (NBO) analysis.

-

Causality: This step generates the core data from which all subsequent insights into reactivity and intermolecular interactions are derived.

Diagram: Computational Analysis Workflow

Caption: Workflow for the theoretical analysis of electronic properties.

Results and Discussion: Interpreting the Data

This section details the expected outcomes of the computational analysis and their chemical significance.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[12][13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[14] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.[15][16]

-

A smaller HOMO-LUMO gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity.

-

A larger HOMO-LUMO gap suggests greater kinetic stability and lower chemical reactivity.

Table 1: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Illustrative Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -6.25 | Represents electron-donating capacity |

| LUMO Energy | ELUMO | - | -1.15 | Represents electron-accepting capacity |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.10 | Indicator of chemical stability and reactivity |

| Ionization Potential | IP | -EHOMO | 6.25 | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | 1.15 | Energy released upon gaining an electron |

| Chemical Hardness | η | (IP - EA) / 2 | 2.55 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | (IP + EA)² / (8η) | 1.35 | Propensity to accept electrons |

(Note: Illustrative values are typical for stable organic molecules and serve as a reference for interpretation.)

The distribution of the HOMO and LUMO across the molecule is also vital. We would expect the HOMO density to be concentrated on the electron-rich indazole ring system, while the LUMO may be localized around the electron-deficient boron atom, highlighting its Lewis acidic character.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electronic charge distribution around a molecule, providing a powerful visual guide to its reactivity and intermolecular interaction sites.[17][18] It is an invaluable tool in drug design for predicting how a ligand might interact with a biological receptor.[19][20][21]

-

Electron-rich regions (Negative Potential; typically colored red/orange): These are sites prone to electrophilic attack and are strong hydrogen bond acceptors. For our molecule, these would be expected around the nitrogen atoms of the indazole ring and the oxygen atoms of the boronic acid.

-

Electron-poor regions (Positive Potential; typically colored blue): These are sites susceptible to nucleophilic attack and act as hydrogen bond donors. The hydrogen atoms on the boronic acid's -OH groups are prime examples.

-

Neutral regions (Green): These areas are typically associated with nonpolar, hydrophobic interactions.

The MEP map provides a direct hypothesis for how the molecule could orient itself within a protein's binding pocket, guiding structure-activity relationship (SAR) studies.[19]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized "Lewis-like" structures (bonds and lone pairs).[22][23][24][25]

Table 2: Illustrative Natural Population Analysis (NPA) Charges

| Atom | Natural Charge (e) | Interpretation |

| B | +0.75 | Highly electron-deficient, confirming strong Lewis acidity |

| O1 (of B-OH) | -0.68 | Significant negative charge, strong H-bond acceptor |

| O2 (of B-OH) | -0.68 | Significant negative charge, strong H-bond acceptor |

| N1 (of Indazole) | -0.45 | Electron-rich center, potential coordination site |

| N2 (of Indazole) | -0.20 | Less electron-rich than N1, but still a nucleophilic site |

NBO also quantifies delocalization effects through second-order perturbation theory.[25] This analysis can reveal hyperconjugative interactions that contribute to the molecule's overall stability, such as interactions between the lone pairs on the oxygen atoms and the empty p-orbital of the boron atom.

Implications for Drug Development

The theoretical data converge to create a powerful, predictive model for medicinal chemists:

-

Target Interaction Profile: The MEP map provides a clear blueprint for designing interactions. The distinct negative potentials on the indazole nitrogens and boronic acid oxygens suggest key hydrogen bond acceptor sites. The positive potentials on the boronic acid hydroxyls indicate crucial hydrogen bond donor sites. This allows for the rational design of ligands that complement the electrostatic features of a target active site.[19][21]

-

Reactivity and Stability: The HOMO-LUMO gap provides a quantitative measure of the molecule's stability.[15] A sufficiently large gap suggests the compound will be stable under physiological conditions, a critical prerequisite for any drug candidate.

-

Covalent Inhibition Potential: The high positive charge and LUMO localization on the boron atom, confirmed by NBO analysis, underscore its electrophilicity. This makes it a potential candidate for forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in an enzyme active site, a mechanism employed by several successful drugs.[5][8]

-

Synthetic Strategy: Understanding the electron-rich and electron-poor sites helps predict the outcomes of further chemical modifications, aiding in the synthesis of derivative libraries for screening.[4][6]

Diagram: Structure-Activity Relationship Logic

Caption: Translating theoretical data into actionable drug design insights.

Conclusion

The theoretical study of this compound through a rigorous DFT-based protocol provides indispensable insights into its electronic character. This computational approach transcends mere data generation; it offers a predictive, rational framework for understanding the molecule's behavior. By elucidating the frontier molecular orbitals, molecular electrostatic potential, and atomic charge distribution, we can make informed hypotheses about its chemical reactivity, metabolic stability, and potential for specific, high-affinity interactions with biological targets. This guide serves as a template for applying modern computational chemistry to accelerate the drug discovery process, enabling a more targeted and efficient design of the next generation of indazole-based therapeutic agents.

References

-

Kur, K., Kowalska-Baron, A., & Miller, E. (n.d.). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Singh, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

-

Pasha, F. A. (2020). Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]

-

A. D'Souza, A., & M. M. D'Souza, S. (2021). Design and discovery of boronic acid drugs. ResearchGate. Available at: [Link]

-

Al-Kahtani, A. A. (2015). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. ResearchGate. Available at: [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Winter, J. (n.d.). Molecular Electrostatic Potential (MEP). University of Regensburg. Available at: [Link]

-

Ortiz-Serna, P., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. Available at: [Link]

-

Dunnington, B. D., & Schmidt, J. R. (2012). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. ResearchGate. Available at: [Link]

-

Lisi, F., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences. Available at: [Link]

-

Protheragen. (n.d.). Natural Bond Orbital Analysis. Available at: [Link]

-

Shaikh, M. S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Weinhold, F. (n.d.). NATURAL BOND ORBITAL 7.0 HOME. Available at: [Link]

-

Nanaware, R. (2024). Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. SciSpace. Available at: [Link]

-

Winter, J. (n.d.). Natural Bond Orbital (NBO) Analysis. University of Regensburg. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Available at: [Link]

-

Eldehna, W. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. Available at: [Link]

-

Liu, C., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Available at: [Link]

-

ResearchGate. (n.d.). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. Available at: [Link]

-

Notario, R. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. Medium. Available at: [Link]

-

ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. Available at: [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Available at: [Link]

-

Nanaware, R., et al. (2024). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Available at: [Link]

-

Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available at: [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available at: [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Available at: [Link]

-

Lee, S., & Hong, S. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

-

Tang, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical Study on Molecular Structure and Electronic Properties of New 1,3-Diaza-adamantan-6-ones Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 10. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 14. ossila.com [ossila.com]

- 15. joaquinbarroso.com [joaquinbarroso.com]

- 16. youtube.com [youtube.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. MEP [cup.uni-muenchen.de]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]

- 24. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]

- 25. NBO [cup.uni-muenchen.de]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indazole Derivatives

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry